N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy, methylphenylsulfanyl, and dimethylbenzenesulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide are employed.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .
Scientific Research Applications
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-4-(2-methyl-2-propanyl)benzenesulfonamide
- **4-hydroxy-N,N,2-trimethyl-1-(4-methylphenyl)sulfonyl-1H-benzimidazole-6-carboxamide
Uniqueness
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methylphenylsulfanyl, and sulfonamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H23NO3S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15,26-27H,1-3H3 |
InChI Key |
IBVJGFHISQVSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)C)C)O |
Origin of Product |
United States |
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